Aurora A Inhibitor I

描述

Aurora A Inhibitor I is a potent and selective inhibitor of Aurora kinase A, a serine/threonine kinase crucial for cell division processes such as centrosome maturation, spindle assembly, and mitotic exit . Aurora kinase A is overexpressed in various cancer types, making it a significant target for cancer therapy .

准备方法

合成路线和反应条件: 极光激酶A抑制剂I的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。 具体的合成路线和反应条件通常是专有的,并在专门的化学文献中详细说明 .

工业生产方法: 极光激酶A抑制剂I的工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这些方法可能包括连续流动合成和先进的纯化技术 .

化学反应分析

反应类型: 极光激酶A抑制剂I会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团替换一个官能团.

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤代烷等取代试剂 .

主要产物: 这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代反应可能会产生各种取代类似物 .

4. 科研应用

极光激酶A抑制剂I具有广泛的科研应用,包括:

科学研究应用

Aurora A Inhibitor I has a wide range of scientific research applications, including:

作用机制

极光激酶A抑制剂I通过结合到极光激酶A的活性位点发挥作用,从而抑制其激酶活性。 这种抑制会破坏有丝分裂中参与的关键底物的磷酸化,导致细胞周期停滞和凋亡 . 涉及的分子靶点和途径包括中心体成熟、纺锤体组装和有丝分裂退出的调控 .

相似化合物的比较

与其他类似化合物相比,极光激酶A抑制剂I在极光激酶A上的高选择性和效力是独一无二的。一些类似的化合物包括:

艾利西替尼: 另一种选择性极光激酶A抑制剂,具有临床应用.

MK-0457(VX-680,托扎替尼): 一种泛极光抑制剂,对极光激酶A、B和C具有活性.

CCT129202: 一种结构新颖的咪唑并吡啶极光激酶活性抑制剂.

生物活性

Aurora A kinase, a member of the Aurora kinase family, plays a critical role in cell division, particularly in centrosome maturation and spindle formation. Inhibition of Aurora A has been extensively studied for its potential therapeutic applications in cancer treatment. This article will delve into the biological activity of Aurora A Inhibitor I, summarizing key research findings, mechanisms of action, and implications for cancer therapy.

Aurora A inhibitors, including this compound (often referred to in studies as compounds like alisertib), primarily function by disrupting the normal phosphorylation processes that Aurora A mediates during mitosis. This inhibition leads to:

- Disruption of Mitosis : Inhibition results in increased G2/M phase accumulation and spindle assembly defects, which can trigger apoptosis in cancer cells .

- Alteration of Immune Response : Recent studies have shown that alisertib can upregulate programmed death ligand 1 (PD-L1) expression in tumor cells, which may compromise its antitumor efficacy by inhibiting immune responses .

In Vitro Studies

In vitro studies have demonstrated that Aurora A inhibition leads to significant growth inhibition and apoptosis across various tumor cell lines. For instance:

- Cell Lines Tested : HeLa, U2OS, and hTERT-RPE1 cells exhibited differential responses to Aurora A inhibitors, highlighting the importance of cellular context in assessing inhibitor efficacy .

- Quantitative Analysis : Immunofluorescence assays measuring histone H3 phosphorylation provided insights into the potency and specificity of inhibitors such as MK-8745 compared to others like MLN8237 .

In Vivo Studies

In vivo experiments using mouse models have further elucidated the biological activity of Aurora A inhibitors:

- Tumor Growth Assessment : Alisertib was found to delay tumor progression in immunodeficient mice but failed to show efficacy in immune-competent mice due to PD-L1 upregulation .

- Mechanistic Insights : The activation of the cGAS/STING/NF-κB pathway following Aurora A inhibition was identified as a mechanism contributing to PD-L1 expression increase .

Case Studies

Several case studies highlight the clinical implications and challenges associated with Aurora A inhibitors:

- Clinical Trials : Alisertib's Phase III trial for relapsed peripheral T-cell lymphoma was discontinued due to unsatisfactory results, emphasizing the need for understanding resistance mechanisms related to immune modulation .

- Combination Therapies : Research suggests that combining PD-L1 blockade with Aurora A inhibitors may enhance therapeutic efficacy by restoring T cell-mediated antitumor immunity .

Data Summary

The following table summarizes key findings related to various Aurora A inhibitors, including their selectivity and biological activity:

| Inhibitor | Selectivity | Key Findings | Clinical Status |

|---|---|---|---|

| Alisertib | Moderate | Upregulates PD-L1; inhibits tumor growth in immune-deficient models | Discontinued Phase III |

| MK-8745 | High | Selectively inhibits Aurora A; requires high concentrations for full effect | Preclinical |

| MLN8237 | Moderate | Effective against various tumor types; less selective than MK-8745 | Clinical trials ongoing |

属性

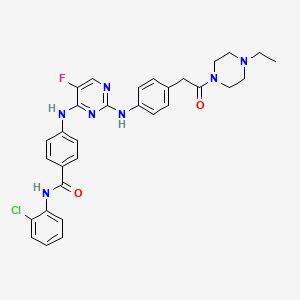

IUPAC Name |

N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSIZPIFQAYJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657630 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158838-45-9 | |

| Record name | N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1158838-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Aurora Kinase A Inhibitor I?

A1: Aurora Kinase A Inhibitor I (N-(2-Chlorophenyl)-4-((2-((4-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)phenyl)amino)-5-fluoropyrimidin-4-yl)amino)benzamide) is a selective inhibitor of Aurora kinase A (AURKA). While its exact mechanism is still under investigation, studies suggest it disrupts AURKA's ability to phosphorylate downstream targets. For instance, in mouse and rat collecting duct cells, Aurora Kinase A Inhibitor I prevented the cAMP-induced redistribution of aquaporin-2 (AQP2) []. This effect was linked to the inhibitor causing depolymerization of actin stress fibers, essential for AQP2 translocation to the plasma membrane. This depolymerization is likely due to the inhibitor decreasing phosphorylation of cofilin-1 (CFL1), a protein that, when phosphorylated, loses its actin-depolymerizing function [].

Q2: What are the potential applications of Aurora Kinase A Inhibitor I in cancer therapy?

A2: Research suggests Aurora Kinase A Inhibitor I, in combination with other therapies, might be promising for treating certain cancers. For example, in estrogen-positive (ER+) and triple-negative breast cancer (TNBC) cells, combining Aurora Kinase A Inhibitor I with the MEK1/2 specific inhibitor PD0325901 showed a significant additive cytotoxic effect compared to either agent alone []. This synergistic effect points towards a potential therapeutic strategy for TNBC patients using both AURKA and MEK1/2 inhibitors.

Q3: Has the interaction between Aurora kinase A and other proteins been investigated?

A3: Yes, research has identified a novel interaction between AURKA and the mitogen-activated protein kinase (MAPK) pathway, specifically at the level of MEK1, in breast cancer cells []. Studies using in situ proximity ligation and pull-down assays confirmed a direct interaction between AURKA and MEK1/2. Furthermore, in vitro kinase assays demonstrated direct phosphorylation of MEK1 by AURKA []. This interaction appears critical for the activation of the MAPK pathway and subsequent downstream effects.

Q4: What is the impact of Aurora Kinase A Inhibitor I on SOX2 phosphorylation?

A4: Aurora Kinase A Inhibitor I has been shown to eliminate the mitotic phosphorylation of SOX2, a transcription factor involved in stem cell pluripotency []. Interestingly, this effect is specific to Aurora kinase A inhibition, as PLK1 inhibitors did not demonstrate the same effect []. This finding points to a novel regulatory mechanism of SOX2 phosphorylation mediated by AURKA during mitosis, potentially impacting stem cell pluripotency maintenance in cancer cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。